Sdz-mks-492 -

Sdz-mks-492

Catalog Number: EVT-10950655
CAS Number:
Molecular Formula: C20H27N5O6
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sdz-mks-492, also known as 8-{[1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione, is a compound that has garnered attention for its potential applications in pharmacology. It is classified primarily as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase type 3. The compound is associated with various therapeutic effects, including modulation of cardiovascular functions and potential implications in asthma treatment.

Source and Classification

Sdz-mks-492 was first synthesized and characterized in the context of its pharmacological properties. The compound is cataloged under the Chemical Abstracts Service with the number 114606-56-3 and has a molecular formula of C20H27N5O6. Its molecular weight is approximately 433.5 g/mol. The compound's structural details and properties are documented in various chemical databases including PubChem and ChemIDplus.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sdz-mks-492 involves several key steps:

  1. Starting Materials: The synthesis begins with the acylation of a chiral amine with a chiral cyclopentanecarboxylic acid.
  2. Reagents: Key reagents include N-methylmorpholine, hydroxybenzotriazole, and N-(dimethylaminopropyl)-N’-ethylcarbodiimide, typically conducted in dichloromethane as a solvent.
  3. Formation of Amide: The reaction leads to the formation of an amide which is subsequently treated with trifluoroacetic acid to remove tert-butyl ester groups.
  4. Final Product: The final product is obtained through purification processes that ensure high purity levels suitable for biological testing.

This multi-step synthesis allows for the production of enantiomerically pure forms of the compound, which are crucial for assessing pharmacological activity.

Molecular Structure Analysis

Structural Characteristics

  • Molecular Formula: C20H27N5O6
  • Molecular Weight: 433.5 g/mol
  • CAS Number: 114606-56-3
Chemical Reactions Analysis

Reactions and Technical Details

Sdz-mks-492 undergoes various chemical reactions typical for phosphodiesterase inhibitors:

  1. Oxidation and Reduction: These reactions are essential for modifying functional groups to enhance biological activity.
  2. Substitution Reactions: The compound can participate in substitution reactions that alter the nitrogen or oxygen functionalities within its structure.

For example, bromination reactions can be utilized to introduce halogen substituents that may enhance the compound's efficacy or selectivity towards specific phosphodiesterase isoforms.

Mechanism of Action

Process and Data

The mechanism of action for Sdz-mks-492 primarily involves inhibition of phosphodiesterase type 3. By inhibiting this enzyme, Sdz-mks-492 increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to several physiological effects:

  1. Vasodilation: Increased cAMP levels result in relaxation of vascular smooth muscle.
  2. Cardiac Effects: Enhanced cAMP can improve cardiac contractility and reduce heart rate.
  3. Anti-inflammatory Effects: In the context of asthma, inhibition may lead to reduced inflammatory responses following allergen exposure.

Studies have demonstrated that Sdz-mks-492 effectively modulates these pathways, showing promise in treating conditions such as asthma and heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Sdz-mks-492 has a variety of applications in scientific research:

  1. Pharmacological Research: It serves as a model compound for studying phosphodiesterase inhibitors and their effects on cardiovascular health.
  2. Asthma Treatments: Investigated for its potential to alleviate symptoms associated with asthma by modulating airway inflammation.
  3. Biochemical Studies: Used to explore the role of cyclic adenosine monophosphate in cellular signaling pathways.
Introduction to SDZ MKS 492 in Respiratory Pharmacology

Historical Context and Development of Xanthine Analogues in Bronchodilation

The evolution of bronchodilator therapies has been profoundly influenced by xanthine derivatives, with theophylline serving as a cornerstone in asthma management for decades. These methylxanthines function primarily through non-selective phosphodiesterase inhibition and adenosine receptor antagonism, elevating intracellular cyclic adenosine monophosphate (cyclic AMP) levels to promote airway smooth muscle relaxation [4]. Despite their historical significance, the clinical utility of early xanthines was hampered by a narrow therapeutic index and frequent adverse effects stemming from their broad mechanism of action [10]. This pharmacological limitation catalyzed efforts to develop isoform-selective phosphodiesterase inhibitors with improved safety profiles.

SDZ MKS 492 emerged as a product of rational drug design in the late 1990s, representing a shift toward targeted phosphodiesterase 3 inhibition. Unlike theophylline, which inhibits multiple phosphodiesterase families (phosphodiesterase 2, phosphodiesterase 3, phosphodiesterase 4, phosphodiesterase 5), SDZ MKS 492 exhibits high selectivity for phosphodiesterase 3, minimizing off-target effects [1]. This selectivity was achieved through structural optimization of the xanthine backbone, enhancing binding affinity for phosphodiesterase 3's catalytic domain while reducing affinity for adenosine receptors and other phosphodiesterase isoforms [5]. The compound's development marked a significant milestone in transitioning from non-selective xanthines to precision-targeted bronchodilators.

Table 1: Evolution of Xanthine-Based Therapeutics in Airway Diseases

GenerationRepresentative CompoundPrimary TargetKey Pharmacological Limitation
FirstTheophyllineNon-selective PDE inhibition; Adenosine receptorsNarrow therapeutic index; Cardiovascular and CNS toxicity
SecondEnprofyllinePartially selective PDE inhibitionReduced adenosine antagonism but limited efficacy
ThirdSDZ MKS 492High selectivity for PDE3Dose-dependent efficacy requiring optimization

Rationale for Phosphodiesterase 3 Inhibition as a Therapeutic Strategy in Airway Diseases

Phosphodiesterase 3 represents a compelling therapeutic target in obstructive airway diseases due to its dual role in regulating bronchomotor tone and inflammatory processes. As a cyclic nucleotide hydrolase with high affinity for both cyclic AMP and cyclic guanosine monophosphate, phosphodiesterase 3 is abundantly expressed in key structural and immune cells within the respiratory system, including airway smooth muscle, vascular endothelium, eosinophils, mast cells, and T lymphocytes [3] [4]. Inhibition of phosphodiesterase 3 elevates intracellular cyclic AMP, initiating a cascade of biological effects:

  • Bronchodilation: Cyclic AMP-dependent protein kinase A phosphorylates key proteins regulating calcium flux in airway smooth muscle, leading to reduced intracellular calcium concentrations and relaxation [1] [10]. Phosphodiesterase 3 inhibition demonstrates superior relaxant effects on human bronchial smooth muscle compared to phosphodiesterase 4 inhibition, as evidenced by in vitro studies of isolated bronchial rings [5].
  • Anti-inflammatory Effects: Elevated cyclic AMP suppresses activation and mediator release from inflammatory cells. Specifically, phosphodiesterase 3 inhibition attenuates eosinophil migration, reduces mast cell degranulation, and inhibits T helper 2 cytokine production [3] [8]. Preclinical models demonstrate that phosphodiesterase 3 deletion or inhibition significantly reduces allergen-induced eosinophilia and airway hyperresponsiveness [3].
  • Endothelial Barrier Protection: Phosphodiesterase 3 inhibition enhances vascular integrity by stabilizing endothelial cell junctions, potentially reducing plasma exudation and airway edema in allergic inflammation [3] [10].

The therapeutic rationale for SDZ MKS 492 specifically builds upon its potency and selectivity profile. In a landmark clinical study, oral administration of SDZ MKS 492 (40 mg) significantly attenuated both early and late asthmatic responses following allergen challenge [1]. The early-phase bronchoconstriction (0–2 hours post-challenge) was reduced by increasing the mean minimum percentage forced expiratory volume in 1 second from 77.9% after placebo to 86.5%, representing a clinically relevant improvement of 8.6 percentage points. The late-phase response (4–7.5 hours) showed a 7.0 percentage point improvement in forced expiratory volume in 1 second (83.0% to 90.0%), with the area under the response-time curve reduced by 19.4% compared to placebo [1]. These findings validate phosphodiesterase 3 inhibition as a viable strategy for modulating dual-phase allergic responses.

Table 2: Cellular Targets and Functional Consequences of Phosphodiesterase 3 Inhibition in Airway Disease

Cell TypeEffect of Phosphodiesterase 3 InhibitionPathophysiological Relevance
Airway Smooth MuscleReduced intracellular Ca²⁺; Actin-myosin uncouplingBronchodilation; Decreased airway resistance
Mast Cells/BasophilsSuppressed degranulation; Reduced histamine releaseAttenuated early-phase response; Less bronchoconstriction
EosinophilsImpaired chemotaxis; Reduced reactive oxygen species productionDiminished airway inflammation; Less tissue damage
Vascular EndotheliumEnhanced barrier function; Reduced permeabilityDecreased edema; Lower mucus viscosity
T LymphocytesDownregulated T helper 2 cytokine production (interleukin-5, interleukin-13)Weakened late-phase response; Less airway remodeling

Compared to dual phosphodiesterase 3/phosphodiesterase 4 inhibitors (e.g., zardaverine), SDZ MKS 492 provides a more focused approach to bronchodilation while retaining significant anti-inflammatory properties. Whereas phosphodiesterase 4 inhibitors primarily target immune cells with minimal direct bronchodilatory effects, phosphodiesterase 3 inhibitors like SDZ MKS 492 offer immediate functional improvement in airway mechanics alongside longer-term immunomodulation [4] [9]. This mechanistic profile positions phosphodiesterase 3-selective agents as valuable alternatives or adjuncts to beta-2 agonists, particularly given that phosphodiesterase 3 inhibitors remain effective even in states of beta-adrenergic receptor desensitization [10]. The efficacy of SDZ MKS 492 in suppressing allergen-induced bronchoconstriction underscores the translational potential of targeted phosphodiesterase 3 inhibition in asthma management [1].

Properties

Product Name

Sdz-mks-492

IUPAC Name

8-[[1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C20H27N5O6

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)

InChI Key

VZLFAVFWNOZVFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.